
3,5-Difluoro-2-hydroxyphenylboronic acid
Übersicht
Beschreibung
3,5-Difluoro-2-hydroxyphenylboronic acid (DFHPA) is an important organic compound that has been widely studied due to its unique properties and potential applications in various fields. It is a boronic acid derivative that is used as a catalyst in organic synthesis and as a reagent for the synthesis of various organic compounds. In addition, DFHPA has been studied for its potential uses in medicinal chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
Synthesis of Honokiol Analogs
3,5-Difluoro-2-hydroxyphenylboronic acid: is used in the synthesis of honokiol analogs, which are compounds known for their antiangiogenic properties. Angiogenesis inhibitors are crucial in cancer therapy as they prevent the formation of new blood vessels, thereby inhibiting tumor growth .
Suzuki-Miyaura Cross-Coupling Reactions
This compound plays a significant role in Suzuki-Miyaura cross-coupling reactions, a type of palladium-catalyzed cross-coupling reaction. It’s a powerful tool for creating carbon-carbon bonds, which is a fundamental step in the synthesis of various pharmaceuticals and complex organic compounds .
Homo-Coupling Reactions
In homo-coupling reactions, 3,5-Difluoro-2-hydroxyphenylboronic acid can be used to couple two identical aryl groups. This application is valuable in the field of materials science for the creation of new polymers and electronic materials .
Enantioselective Borane Reduction
The compound is involved in the enantioselective borane reduction of trifluoroacetophenone. This process is important for producing enantiomerically pure substances, which are essential for the development of certain types of drugs .
Drug Design and Delivery
Boronic acids and their esters, including 3,5-Difluoro-2-hydroxyphenylboronic acid , are considered for the design of new drugs and drug delivery devices. They are particularly looked at as boron-carriers suitable for neutron capture therapy, a type of cancer treatment .
Stability Studies at Physiological pH
The stability of phenylboronic pinacol esters, which can be derived from 3,5-Difluoro-2-hydroxyphenylboronic acid , is studied at physiological pH. This research is crucial for pharmacological applications, as it determines the suitability of these compounds in biological systems .
Liquid Crystalline Materials
3,5-Difluoro-2-hydroxyphenylboronic acid: is also used in the synthesis of novel liquid crystalline materials. These materials have applications in displays and other electronic devices due to their unique optical properties .
Leukotriene B4 Receptor Agonists
The compound has been utilized in the synthesis of o-phenylphenols, which act as potent leukotriene B4 receptor agonists. These receptors are targets for drugs that treat inflammatory diseases .
Wirkmechanismus
Target of Action
Boronic acids, including 3,5-difluoro-2-hydroxyphenylboronic acid, are commonly used in suzuki-miyaura cross-coupling reactions . This suggests that the compound may interact with palladium catalysts and other organic compounds in these reactions.
Mode of Action
The mode of action of 3,5-Difluoro-2-hydroxyphenylboronic acid is primarily through its role in Suzuki-Miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, transferring an organic group to a palladium catalyst. This forms a new carbon-carbon bond, allowing for the synthesis of a wide range of organic compounds .
Biochemical Pathways
The biochemical pathways affected by 3,5-Difluoro-2-hydroxyphenylboronic acid are related to its role in Suzuki-Miyaura cross-coupling reactions . These reactions are widely used in organic synthesis, contributing to the production of various pharmaceuticals, agrochemicals, and materials . The downstream effects of these reactions depend on the specific compounds being synthesized.
Pharmacokinetics
It’s known that the compound should be stored under an inert atmosphere at 2-8°c , suggesting that it may be sensitive to oxygen and temperature.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-2-hydroxyphenylboronic acid. For instance, the compound should be stored under an inert atmosphere at 2-8°C , indicating that it may be sensitive to oxygen and temperature. Additionally, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by various factors, including the choice of catalyst, the presence of a base, and the reaction temperature .
Eigenschaften
IUPAC Name |
(3,5-difluoro-2-hydroxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BF2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZXNOGEVAESIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1O)F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BF2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90402539 | |
| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1150114-51-4 | |
| Record name | 3,5-Difluoro-2-hydroxyphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90402539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




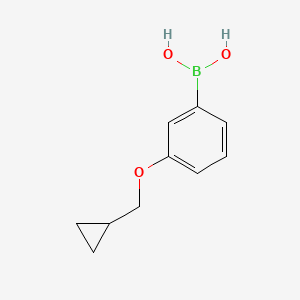


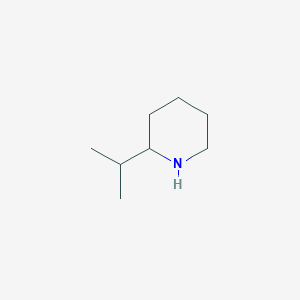

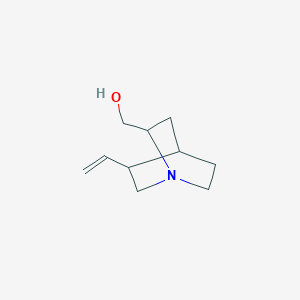
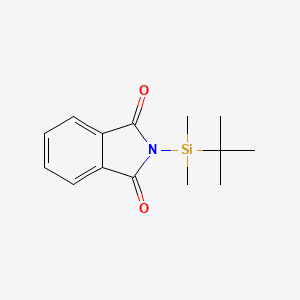
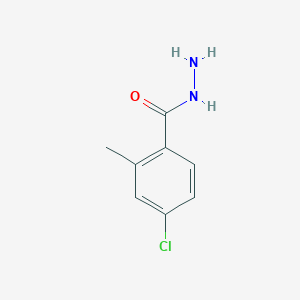
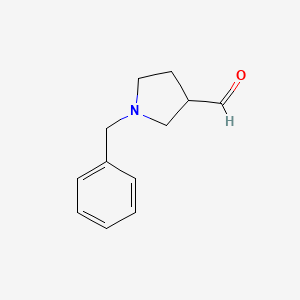
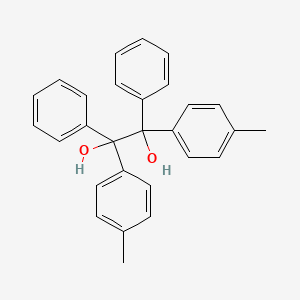
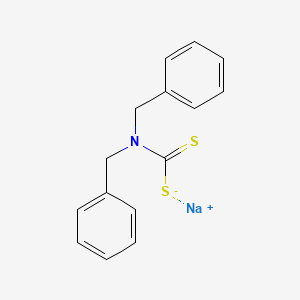
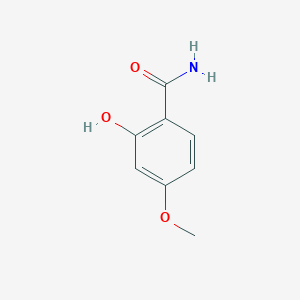
![(1-Benzyl-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1587760.png)